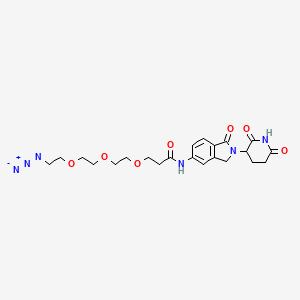

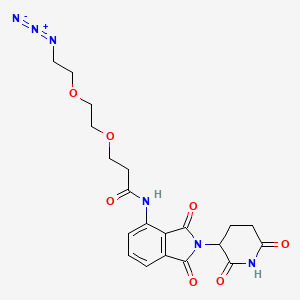

Lenalidomide-5'-CO-PEG3-C2-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

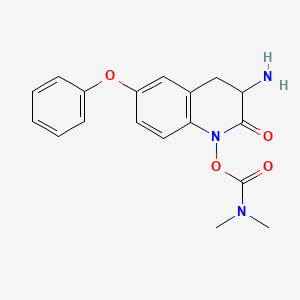

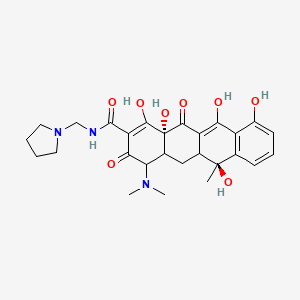

Lenalidomide-5’-CO-PEG3-C2-azide is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of medicinal chemistry and drug discovery, especially for its role in the development of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

The synthesis of Lenalidomide-5’-CO-PEG3-C2-azide involves several steps. The compound is typically prepared by conjugating lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. The synthetic route generally includes the following steps:

Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group that can facilitate the attachment of the PEG linker.

PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG3.

Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:

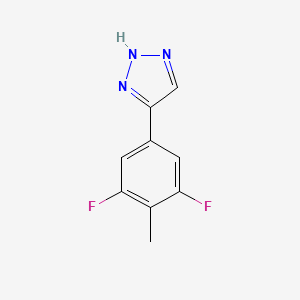

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

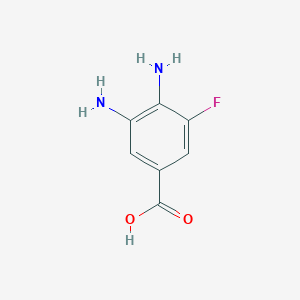

Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.

Conjugation Reactions: The compound can be conjugated to other molecules, such as proteins or small molecules, through the azide group.

Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Lenalidomide-5’-CO-PEG3-C2-azide has several scientific research applications:

Mechanism of Action

Lenalidomide-5’-CO-PEG3-C2-azide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor of the complex, the compound alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of transcription factors like IKZF1 and IKZF3 is crucial for therapeutic efficacy .

Comparison with Similar Compounds

Lenalidomide-5’-CO-PEG3-C2-azide is unique in its structure and function compared to other similar compounds. Some similar compounds include:

Thalidomide: An immunomodulatory drug with similar structural features but different functional groups and applications.

Pomalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.

Lenalidomide-PEG5-C2-azide: A similar compound with a longer PEG linker, which may affect its pharmacokinetic properties and efficacy.

The uniqueness of Lenalidomide-5’-CO-PEG3-C2-azide lies in its specific design for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula |

C22H28N6O7 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31) |

InChI Key |

FDEBJVWPIGCGFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)